1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride
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Overview
Description
1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride is a chemical compound with the molecular formula C4H7ClO4S2 It is a sulfonyl chloride derivative of thiane, characterized by the presence of a sulfonyl group attached to the thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride typically involves the reaction of thiane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative. The general reaction scheme can be represented as follows:
Thiane+Chlorosulfonic Acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Scientific Research Applications
1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting enzymes and receptors.
Material Science: Utilized in the preparation of functional materials with specific properties, such as conductivity and catalytic activity.
Biological Studies: Employed in the study of biological processes and pathways, particularly those involving sulfonylation reactions.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate, or sulfonothioate linkages with amines, alcohols, and thiols, respectively. This reactivity makes it a valuable tool in chemical biology and drug discovery.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxo-1lambda6-thiolane-3-sulfonamide
- 1,1-Dioxo-1lambda6-thietane-3-sulfinamide
- (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride
Uniqueness
1,1-Dioxo-1lambda6-thiane-3-sulfonylchloride is unique due to its specific reactivity profile and the stability of the sulfonyl chloride group. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in forming sulfonylated products. Its versatility in various chemical reactions makes it a valuable compound in both academic and industrial research.
Properties
Molecular Formula |
C5H9ClO4S2 |
---|---|
Molecular Weight |
232.7 g/mol |
IUPAC Name |
1,1-dioxothiane-3-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClO4S2/c6-12(9,10)5-2-1-3-11(7,8)4-5/h5H,1-4H2 |
InChI Key |
OQPDTERSQULOEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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